molecular formula C18H22N2O2S B2758706 (E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide CAS No. 1235707-13-7

(E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide

Cat. No. B2758706
CAS RN: 1235707-13-7
M. Wt: 330.45
InChI Key: BLDLKIJLQBGRNX-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is a chemical compound that has been studied for its potential use in scientific research applications. This compound is also known as FTM or Furan-2-ylmethylthiophenylmethylpiperidinyl methacrylamide. It is a small molecule that has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Palladium-Catalyzed Alkenation of Thiophenes and Furans

This study highlights a method for directly alkenating thiophenes and furans using a palladium catalyst. The process, which includes acrylamides as substrates, yields mono-alkenylated products, predominantly in the (E)-configuration. Such methodologies are crucial in synthesizing complex molecules for material science and organic chemistry applications (Jinlong Zhao et al., 2009).

Inhibition of SARS Coronavirus Helicase

A novel chemical compound has been identified as a potent inhibitor of the enzymatic activities of SARS coronavirus helicase, demonstrating significant therapeutic potential. The compound's effectiveness was assessed through ATP hydrolysis and double-stranded DNA unwinding assays, indicating its potential in developing antiviral drugs (Jin-Moo Lee et al., 2017).

PET Imaging of Microglia

A PET radiotracer specific for CSF1R, a microglia-specific marker, has been developed, enabling noninvasive imaging of reactive microglia and disease-associated microglia. This advancement is crucial for studying neuroinflammation and developing therapeutics for neuropsychiatric disorders (A. Horti et al., 2019).

Enantioselective Ene-Reduction by Fungi

The synthesis of E-2-cyano-3-(furan-2-yl) acrylamide and its enantioselective reduction by marine and terrestrial fungi highlights the potential of biocatalysis in producing optically active pharmaceutical intermediates. This research demonstrates the use of fungi in green chemistry applications (D. E. Jimenez et al., 2019).

Mitigating Acrylamide, Furan, and HMF in Food

Research on industrially applicable strategies for mitigating acrylamide, furan, and 5-hydroxymethylfurfural in food addresses the need for safer food processing methods. Techniques such as the use of asparaginase and vacuum treatment are explored for reducing these potentially carcinogenic compounds (M. Anese et al., 2013).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-18(4-3-17-2-1-10-22-17)19-12-15-5-8-20(9-6-15)13-16-7-11-23-14-16/h1-4,7,10-11,14-15H,5-6,8-9,12-13H2,(H,19,21)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDLKIJLQBGRNX-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CO2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide

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